7-Methyl-4-methoxy isatin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-3-4-6(14-2)7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMDFNAYKFPQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methyl 4 Methoxy Isatin
Historical and Contemporary Approaches to Isatin (B1672199) Core Synthesis
Several classical name reactions provide the foundation for synthesizing the isatin scaffold. These methods, developed over the last century, remain cornerstones of heterocyclic chemistry, each with distinct advantages and limitations.
Sandmeyer Isatin Synthesis and Its Modifications
The Sandmeyer synthesis is one of the oldest and most direct methods for preparing isatins. nmc.gov.inwikipedia.org The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, typically in an aqueous solution of sodium sulfate. biomedres.us This forms an isonitrosoacetanilide intermediate. biomedres.usdergipark.org.tr Subsequent treatment of this intermediate with a strong acid, such as concentrated sulfuric acid, induces electrophilic cyclization to furnish the isatin core in good yields, often exceeding 75%. nmc.gov.inwikipedia.orgdergipark.org.tr
Reaction Scheme: Sandmeyer Isatin Synthesis
| Reactant 1 | Reactant 2 | Reagents | Intermediate | Final Product |
|---|---|---|---|---|
| Aniline | Chloral Hydrate | 1. Hydroxylamine HCl, Na₂SO₄ (aq) | Isonitrosoacetanilide | Isatin |
| 2. H₂SO₄, Heat |
Modifications to the classical Sandmeyer route have been developed to accommodate anilines with increased lipophilicity, for which the original aqueous conditions are often unsuitable. nih.gov These modifications may involve the use of co-solvents or alternative cyclization media like methanesulfonic acid to improve solubility and reaction efficiency. nih.gov Another adaptation involves a two-step approach where an oximinoacetanilide is first prepared and isolated before being subjected to acid-catalyzed cyclization, allowing for greater control and reproducibility. nih.gov
Stolle Isatin Synthesis
The Stolle synthesis is a robust alternative to the Sandmeyer method, particularly for producing N-substituted and polycyclic isatins. nmc.gov.inbiomedres.us This two-step procedure involves the initial acylation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate. wikipedia.orgdergipark.org.trsynarchive.com This intermediate then undergoes an intramolecular Friedel-Crafts-type cyclization in the presence of a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄), to yield the isatin. wikipedia.orgbiomedres.usdergipark.org.tr The Stolle method is highly effective for a range of substituted anilines. biomedres.us
Reaction Scheme: Stolle Isatin Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Final Product |
|---|---|---|---|---|
| Arylamine | Oxalyl Chloride | Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide | Isatin |
Gassman Isatin Synthesis
The Gassman isatin synthesis offers a different and versatile pathway. biomedres.usdergipark.org.tr The reaction begins with an aniline, which is converted into a 3-methylthio-2-oxindole intermediate. nmc.gov.inscielo.br This intermediate is then subjected to oxidation, followed by hydrolysis, to produce the final substituted isatin. biomedres.us The Gassman method is particularly useful as it can be applied to N-alkylanilines and is dependent on the electronic nature of the substituents on the aromatic ring. scielo.br
Condensation and Cyclization Reactions for Substituted Isatins
Beyond the classical named reactions, various condensation and cyclization strategies have been developed to synthesize substituted isatins. Many of these modern methods focus on improving yields, accommodating a broader range of functional groups, and achieving higher regioselectivity.
One contemporary approach involves the directed ortho-metalation (DoM) of N-protected anilines. For instance, N-pivaloyl or N-(t-butoxycarbonyl)-anilines can be treated with a strong base to create a dianion, which then reacts with diethyl oxalate. scielo.brijcrt.org Subsequent deprotection and cyclization of the resulting α-ketoester yield the isatin. scielo.brijcrt.org This method is highly regioselective, especially for preparing 4-substituted isatins from meta-substituted anilines where the substituent (like a methoxy (B1213986) group) can direct the metalation. scielo.br
Other methods include the direct oxidation of substituted indoles or oxindoles using various oxidizing agents. wikipedia.org Additionally, intramolecular cyclization-oxidation reactions of α-formyl amides, catalyzed by reagents like pyridinium (B92312) chlorochromate (PCC), have emerged as an efficient, one-pot synthesis for isatins under mild conditions. organic-chemistry.org These domino reactions, which involve the cleavage and formation of multiple bonds in a single operation, offer a straightforward route to complex quinoline (B57606) scaffolds derived from the isatin ring opening. bohrium.comrsc.org
Strategies for Regioselective Functionalization to Incorporate Methyl and Methoxy Moieties
The synthesis of 7-methyl-4-methoxy isatin requires precise control over the placement of the two substituents on the benzene (B151609) ring of the isatin core. This regioselectivity is almost exclusively achieved through precursor design rather than by functionalizing a pre-existing isatin molecule.
Precursor Design for 7-Methyl and 4-Methoxy Substitution Patterns
The most effective strategy for synthesizing this compound is to begin with an aniline precursor that already possesses the methyl and methoxy groups in the correct positions. The required starting material for this synthesis is 3-methyl-6-methoxyaniline .
When this precursor is subjected to a standard isatin synthesis, such as the Sandmeyer or Stolle methods, the cyclization occurs in a predictable manner, leading to the desired this compound product. The positions of the substituents on the aniline ring directly dictate their final positions on the isatin core.
Synthetic Pathway Starting from a Designed Precursor:
| Precursor | Synthetic Method | Key Reagents | Product |
|---|---|---|---|
| 3-Methyl-6-methoxyaniline | Sandmeyer Synthesis | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | This compound |
| 3-Methyl-6-methoxyaniline | Stolle Synthesis | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | This compound |
The synthesis of the 3-methyl-6-methoxyaniline precursor itself is a critical step. It can be prepared through multi-step sequences starting from commercially available materials. For example, a common route might involve the nitration of a suitably substituted toluene (B28343) or anisole (B1667542) derivative, followed by reduction of the nitro group to an amine, with other functional group interconversions as needed to arrive at the desired substitution pattern.
The use of a pre-functionalized aniline ensures that the cyclization reaction, which forms the five-membered pyrrole (B145914) ring of the isatin, locks the substituents into the C-7 and C-4 positions without the formation of isomeric byproducts that would arise from attempting to functionalize isatin itself. scielo.br
Control of Substitution Pattern during Cyclization Reactions
The synthesis of substituted isatins often presents a challenge in controlling the regioselectivity, particularly when dealing with meta-substituted anilines as starting materials. Traditional methods like the Sandmeyer and Stolle procedures can lead to a mixture of isomers, necessitating complex purification steps. irapa.org For instance, the cyclization of a meta-substituted aniline can result in the formation of both 4- and 6-substituted isatins.
The Sandmeyer methodology, a classic and widely used route for isatin synthesis, involves the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized using a strong acid like concentrated sulfuric acid. scielo.br The regiochemical outcome of the cyclization is influenced by the electronic nature of the substituents on the aniline ring.
The Stolle reaction, another prominent method, involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid. scielo.br While effective for many substrates, this method can also suffer from a lack of regioselectivity with meta-substituted anilines. irapa.org
To overcome these limitations, modern synthetic strategies have been developed to achieve greater control over the substitution pattern. One of the most effective methods for the regioselective synthesis of 4-substituted isatins is the directed ortho-metalation (DoM) strategy. scielo.br This technique utilizes a directing group on the aniline to guide the metalation to a specific ortho position. For anilines with a meta-substituent that can act as a directing group, such as a methoxy group, this method offers a distinct advantage in producing the desired 4-substituted isomer. scielo.br
Proposed Synthetic Routes for this compound
Given the substitution pattern of this compound, a plausible and regioselective synthetic approach would involve the use of a appropriately substituted aniline precursor and a method that allows for precise control over the cyclization step.
A proposed synthetic route for this compound is outlined below, starting from 3-methoxy-2-methylaniline (B139353). This route leverages the directed ortho-metalation (DoM) strategy to ensure the desired regiochemistry.
Proposed Synthesis of this compound via Directed Ortho-metalation:
Protection of the Aniline: The synthesis would commence with the protection of the amino group of 3-methoxy-2-methylaniline. A common protecting group for this purpose is the pivaloyl group (Piv), which also serves as an effective directing group for the subsequent metalation step. The reaction would involve treating 3-methoxy-2-methylaniline with pivaloyl chloride in the presence of a base.
Directed Ortho-metalation: The N-pivaloyl-3-methoxy-2-methylaniline would then be subjected to directed ortho-metalation. The methoxy group at the 3-position is a powerful ortho-directing group. Treatment with a strong base, such as sec-butyllithium (B1581126) or tert-butyllithium, would selectively deprotonate the aromatic ring at the C4 position, which is ortho to the methoxy group. scielo.br
Reaction with Diethyl Oxalate: The resulting ortho-lithiated species would then be reacted with an electrophile, such as diethyl oxalate. This would introduce the α-ketoester functionality at the C4 position.
Deprotection and Cyclization: The final step would involve the acidic workup of the intermediate α-ketoester. The acid would facilitate the deprotection of the pivaloyl group and subsequent cyclization to yield the target molecule, this compound. This method is advantageous as it is expected to be highly regioselective, affording the desired 4-methoxy isomer. irapa.orgscielo.br
An alternative, though potentially less regioselective, approach could be a modification of the Sandmeyer synthesis starting from 3-methoxy-2-methylaniline. However, this would likely yield a mixture of 4-methoxy and 6-methoxy isomers, requiring careful chromatographic separation. scielo.br
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of Synthesized this compound
The structural confirmation and purity assessment of the synthesized this compound would rely on a combination of modern spectroscopic and chromatographic techniques. dntb.gov.uaresearchgate.netuobaghdad.edu.iqresearchgate.netnih.gov
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC would be employed for rapid monitoring of the reaction progress and for preliminary purity checks. researchgate.net Different solvent systems, typically mixtures of hexane (B92381) and ethyl acetate, would be used to determine the optimal conditions for separation. scielo.br
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for separating any potential isomers. A reversed-phase C18 column with a mobile phase consisting of a gradient of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) would likely be effective. tandfonline.comtandfonline.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the volatility and mass of the compound and its potential impurities. scielo.br
Interactive Data Table: Chromatographic Methods for Isatin Derivatives
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Reaction monitoring, preliminary purity |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Water/Acetonitrile or Water/Methanol gradient | Purity assessment, isomeric separation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | DB-1 (100% dimethylpolysiloxane) | Helium (carrier gas) | Separation and identification of volatile derivatives |
Spectroscopic Methods:
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), two distinct carbonyl (C=O) stretching vibrations for the ketone and lactam groups (in the range of 1700-1750 cm⁻¹), and C-O-C stretching for the methoxy group (around 1200-1250 cm⁻¹). nih.govmdpi.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The ¹H NMR spectrum would provide key structural information. Expected signals would include a singlet for the N-H proton (typically downfield, >10 ppm), distinct signals for the aromatic protons on the benzene ring, a singlet for the methoxy group protons (around 3.8-4.0 ppm), and a singlet for the methyl group protons (around 2.3-2.5 ppm). nih.govmdpi.commdpi.com
¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the two carbonyl carbons (in the range of 160-185 ppm), aromatic carbons, the methoxy carbon (around 55-60 ppm), and the methyl carbon (around 15-20 ppm). researchgate.netnih.govmdpi.com
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The ESI-MS spectrum is expected to show a molecular ion peak [M+H]⁺ corresponding to the molecular formula C₁₀H₉NO₃. nih.govmdpi.comresearchgate.netrsc.org
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O ketone), ~1710 cm⁻¹ (C=O lactam), ~1240 cm⁻¹ (C-O-C stretch) |
| ¹H NMR (in CDCl₃) | ~8.0-8.5 ppm (s, 1H, NH), ~6.5-7.5 ppm (m, 2H, Ar-H), ~3.9 ppm (s, 3H, OCH₃), ~2.4 ppm (s, 3H, CH₃) |
| ¹³C NMR (in CDCl₃) | ~184 ppm (C=O), ~160 ppm (C=O), ~158 ppm (C-OMe), ~145 ppm (C-Me), Ar-C signals, ~56 ppm (OCH₃), ~18 ppm (CH₃) |
| Mass Spectrometry (ESI-MS) | m/z = 192.06 [M+H]⁺ for C₁₀H₉NO₃ |
The combination of these analytical methods would provide unambiguous evidence for the structure of this compound and would be crucial for establishing its purity, which is a prerequisite for any further investigation of its chemical or biological properties.
Derivatization and Chemical Reactivity of the 7 Methyl 4 Methoxy Isatin Scaffold
Reactivity at the Indoline-2,3-dione Core
The core structure of 7-methyl-4-methoxy isatin (B1672199), the indoline-2,3-dione, features several reactive sites that are targets for chemical derivatization. The most significant of these are the C-3 carbonyl group, the N-1 indole (B1671886) nitrogen, and the potential for forming spiro-fused systems at the C-3 position.
The carbonyl group at the C-3 position of the isatin ring is highly reactive and readily undergoes condensation reactions with various primary amino compounds to form Schiff bases and hydrazones. biomedres.usnih.govresearchgate.net This reactivity is a cornerstone of isatin chemistry, allowing for the introduction of a wide array of functional groups. nih.govmdpi.com
For instance, the reaction of isatin derivatives with hydrazides leads to the formation of hydrazones. chalcogen.ro A notable example involves the synthesis of novel Schiff bases by reacting substituted isatins with nalidixic acid hydrazide. chalcogen.ro Similarly, condensation with 2-[(3-substituted-4(3H)-quinazolinon-2-yl)thio]acetohydrazides yields quinazoline-isatin conjugates. nih.govtandfonline.com The formation of these C=N bonds is a key step in creating hybrid molecules with potential biological activities. biomedres.usnih.gov
The synthesis of isatin-3-acyl hydrazones has also been reported through the condensation of isatin derivatives with reagents like Girard's reagent T. researchgate.net These reactions often proceed by refluxing the isatin and the amino compound in a suitable solvent, sometimes with an acid catalyst like glacial acetic acid, to facilitate the dehydration process. biomedres.usnih.gov
Table 1: Examples of Condensation Reactions at C-3 of Isatin Derivatives
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Substituted Isatin | Nalidixic acid hydrazide | Schiff Base (Hydrazone) | chalcogen.ro |
| Isatin Derivative | 2-[(3-substituted-4(3H)-quinazolinon-2-yl)thio]acetohydrazide | Hydrazone | nih.govtandfonline.com |
| Isatin Derivative | Girard's reagent T | Acyl Hydrazone | researchgate.net |
| Isatin | p-Amino ethyl benzoate | Schiff Base | researchgate.net |
The nitrogen atom at the N-1 position of the indole ring is another key site for derivatization. nih.govresearchgate.net N-substitution reactions, such as N-alkylation and N-arylation, are commonly employed to modify the properties of the isatin scaffold. nih.govgoogle.com
N-alkylation can be achieved by reacting the isatin with alkyl halides in the presence of a base. A specific example is the N-propargylation of isatin using propargyl bromide and potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or acetonitrile (B52724). nih.govtandfonline.com This reaction introduces an alkyne functionality, which is a versatile handle for further transformations, such as click chemistry to form triazoles. tandfonline.com
N-arylation of isatins can be accomplished using reagents like triphenylbismuth (B1683265) diacetate in the presence of a copper catalyst. google.com For example, 7-methyl isatin has been successfully N-phenylated using this method to yield N-phenyl-7-methyl isatin. google.com These N-substitution reactions are crucial for creating a diverse library of isatin derivatives with tailored electronic and steric properties. nih.govgoogle.com
The C-3 position of the isatin core is a prochiral center that can participate in reactions to form spiro-fused heterocyclic frameworks. arkat-usa.orgthieme-connect.comresearchgate.netresearchgate.net These spiro compounds, where a single carbon atom is part of two rings, are of significant interest due to their unique three-dimensional structures and potential biological activities. arkat-usa.orgresearchgate.net
The synthesis of spirooxindoles from isatin can be achieved through multicomponent reactions (MCRs). arkat-usa.orgresearchgate.net These reactions involve the simultaneous combination of three or more reactants to generate complex molecules in a single step. For example, a three-component reaction of an isatin, an amino acid, and a but-2-ynedioate can yield spirooxindole moieties. nih.gov
Another approach involves the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the decarboxylative condensation of isatin and an amino acid, with a dipolarophile. arkat-usa.org This strategy has been used to synthesize a variety of spiro[pyrrolidine-2,3'-oxindoles]. scielo.br The versatility of isatin as a building block in these reactions allows for the creation of a wide range of spiro-fused five- and six-membered heterocyclic systems. arkat-usa.orgsemanticscholar.org
Chemo- and Regioselectivity in Derivatization Reactions
The derivatization of the 7-Methyl-4-methoxy isatin scaffold is a nuanced process governed by the principles of chemo- and regioselectivity. The isatin core presents multiple reactive sites: the N1-amide proton, the C3-ketone, the C2-amide carbonyl, and the aromatic ring at positions C5 and C6. The presence of an electron-donating methoxy (B1213986) group at C4 and a methyl group at C7 significantly influences the reactivity of these sites, directing the outcomes of various chemical transformations.
General Reactivity Overview
The isatin molecule inherently possesses several sites susceptible to chemical reaction. chemicalbook.com Generally, three positions are primary targets for derivatization:
N1-Position: The nitrogen atom, bearing an acidic proton, is a prime site for nucleophilic attack and substitution reactions, such as N-alkylation and N-acylation. nih.gov
C3-Position: The C3-carbonyl group is highly electrophilic and readily undergoes nucleophilic additions and condensation reactions. mdpi.comnih.gov
Aromatic Ring (C5, C6): The benzene (B151609) ring can undergo electrophilic aromatic substitution, with the positions of attack being heavily influenced by the existing substituents. scielo.br
The chemoselectivity—preferential reaction at one functional group over others—and regioselectivity—reaction at a specific position within a functional group or on the aromatic ring—are dictated by the interplay of electronic and steric effects of the substituents and the nature of the reagents and reaction conditions.
Influence of 7-Methyl and 4-Methoxy Substituents
In this compound, both the methyl (-CH3) and methoxy (-OCH3) groups are electron-donating. The methoxy group exerts a strong activating effect through resonance (+R effect), while the methyl group activates through hyperconjugation and a weak inductive effect (+I effect). saskoer.ca These electronic properties are critical in determining the regioselectivity of derivatization reactions.
N1 vs. C3 Functionalization: A Chemoselective Challenge
A key challenge in isatin chemistry is controlling the selectivity between reaction at the N1-amide and the C3-carbonyl.
N1-Functionalization: The N-H proton is the most acidic site in the molecule, making it the primary target for bases. N-alkylation or N-acylation is typically achieved by deprotonating the nitrogen with a suitable base (e.g., K₂CO₃, NaH) to form the isatin anion, which then acts as a nucleophile. nih.gov The choice of base and solvent is crucial for achieving high chemoselectivity for N-functionalization. For instance, using potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) in acetonitrile has been reported as an effective system for the N-alkylation of various substituted isatins. wright.edu
C3-Functionalization: The C3-carbonyl is a potent electrophile, making it the site for reactions with a wide range of nucleophiles. These include aldol-type additions, Knoevenagel condensations, and Friedel-Crafts alkylations. rsc.orgrsc.org The reactivity of the C3-carbonyl is modulated by the substituents on the aromatic ring. While electron-withdrawing groups enhance its electrophilicity, electron-donating groups, such as the methoxy and methyl groups in this compound, slightly reduce it. This can sometimes lead to lower yields or require specific catalysts to promote condensation reactions. rsc.org
Controlling Chemoselectivity: Modern synthetic methods have demonstrated that chemoselectivity can be precisely controlled. For example, N-heterocyclic carbene (NHC) organocatalysis can be tuned to favor either N1 or C3 functionalization. The combination of an NHC catalyst with a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can lead to highly chemoselective N1-functionalization (aza-Michael addition) in minutes. acs.org Conversely, using a different base like DABCO (1,4-diazabicyclo[2.2.2]octane) with the same NHC can direct the reaction towards the C3-position, yielding a Morita-Baylis-Hillman (MBH) adduct. acs.org
Table 1: Catalyst/Base System and its Influence on Chemoselectivity in Isatin Reactions
| Catalyst | Base | Preferred Reaction Site | Reaction Type | Reference |
|---|---|---|---|---|
| IMes·Cl (NHC) | DBU | N1 | Aza-Michael Addition | acs.org |
| IMes·Cl (NHC) | DABCO | C3 | Morita-Baylis-Hillman | acs.org |
| K₂CO₃ / Cs₂CO₃ | - | N1 | N-Alkylation | nih.gov |
Regioselectivity in Electrophilic Aromatic Substitution
When this compound is subjected to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation), the incoming electrophile will be directed to specific positions on the benzene ring. The directing influence of the existing substituents is paramount.
The 4-methoxy group is a powerful ortho-, para-director. It strongly activates the C5 (ortho) position and the C7 (para) position. Since C7 is already substituted, the primary activation is at C5.
The 7-methyl group is a weaker ortho-, para-director. It activates the C6 (ortho) position and the C4 (para) position. With C4 already substituted, its main influence is on C6.
The amide moiety of the isatin core is a deactivating group and a meta-director.
The combined effect is a strong activation of the C5 and C6 positions. The methoxy group's resonance effect is generally stronger than the methyl group's hyperconjugation, suggesting that the C5 position is the most nucleophilic and thus the most likely site for electrophilic attack . Steric hindrance from the adjacent methoxy group at C4 and the peri-positioned methyl group at C7 could also play a role, potentially favoring substitution at C6 under certain conditions, although electronic effects are expected to dominate. Studies on the nitration of unsubstituted isatin show a preference for the C5 position, and this preference is expected to be reinforced by the 4-methoxy group. scielo.br
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-7-methyl-4-methoxy isatin | The 4-methoxy group is a strong ortho-director, making C5 the most activated position. |
| Bromination | Br₂/FeBr₃ | 5-Bromo-7-methyl-4-methoxy isatin | The 4-methoxy group's directing effect is dominant, favoring substitution at the ortho C5 position. |
Structure Activity Relationship Sar Studies of Isatin Derivatives with Methyl and Methoxy Substitutions
Analysis of Positional Effects of the Methyl Group on Biological Activity
The introduction of a methyl group to the aromatic ring of the isatin (B1672199) core can alter its electronic and steric properties, which in turn impacts its biological profile.
The biological activity of methyl-substituted isatins varies significantly with the position of the methyl group. The C-5 position is a common site for substitution in isatin derivatives, and comparing the effects of methylation at C-7 and C-5 provides valuable insights into the SAR of these compounds.
Studies have demonstrated that 5-methylisatin (B515603) derivatives exhibit a range of biological activities, including potential as CDK2 inhibitors. nih.gov The substitution at the C-5 position is considered favorable as it can beneficially influence the electronic effect, lipophilicity, and physicochemical properties of the molecule. nih.gov For instance, in a series of isatin-based compounds, the presence of an electron-donating group like a methyl group at the C-5 position was found to be valuable for improving their anti-TB potential. researchgate.net
In contrast, while direct comparative studies are limited, the data suggests that both C-5 and C-7 positions are important for biological activity. However, the specific impact of the methyl group at each position is target-dependent. For example, in the context of monoamine oxidase (MAO) inhibition, substitutions at the fifth, sixth, and seventh positions of the isatin ring appeared to increase its inhibitory activity. acs.org
Below is a data table comparing the reported biological activities of C-7 and C-5 methyl-substituted isatin derivatives against various targets.
| Compound/Derivative | Substitution Position | Target/Activity | Observed Effect |
| 7-Methylisatin Derivatives | C-7 | General Biological Activity | Influences electronic and steric properties, affecting reactivity and biological interactions. |
| Halogenated 7-substituted Isatin | C-7 | Antibacterial | Improved inhibitory potency. |
| 5-Methylisatin Derivatives | C-5 | CDK2 Inhibition | Exhibit biological activity similar to 5-nitroisatin (B147319) derivatives. nih.gov |
| 5-Methylisatin Derivatives | C-5 | Anti-tubercular | Electron-donating methyl group improves potential. researchgate.net |
| Methyl-substituted Isatins | C-5, C-6, C-7 | MAO Inhibition | Increased inhibitory activity compared to unsubstituted isatin. acs.org |
Analysis of Positional Effects of the Methoxy (B1213986) Group on Biological Activity
The methoxy group, with its electron-donating and hydrogen-bond accepting capabilities, can significantly modulate the pharmacological profile of isatin derivatives. Its position on the aromatic ring is a critical determinant of its effect.
In contrast to the limited data on 4-methoxy isatin, the biological activities of 5-methoxy isatin derivatives have been more extensively studied. The methoxy group at the C-5 position has been shown to be a key feature for various biological activities.
For instance, a series of novel thiosemicarbazone derivatives containing 5-methoxy isatin were found to exhibit significant antiproliferative effects against skin cancer cell lines. nih.gov In these compounds, the 5-methoxy isatin scaffold was crucial for their activity. Furthermore, 5-methoxyisatin (B1196686) has been used as a precursor for the synthesis of compounds with antimicrobial and DNA protection activities. globalscientificjournal.com The electron-donating nature of the methoxy group at C-5 is believed to enhance the biological potential of these derivatives. nih.gov
The following table summarizes the reported biological activities of 5-methoxy substituted isatin derivatives.
| Compound/Derivative | Substitution Position | Target/Activity | Observed Effect |
| 5-Methoxyisatin Thiosemicarbazone | C-5 | Anticancer (Skin Cancer) | Significant antiproliferative activity. nih.gov |
| 5-Methoxyisatin Thiosemicarbazone | C-5 | Antimicrobial & DNA Protection | Exhibited significant and selective antibacterial activity and DNA protection. globalscientificjournal.com |
| Isatin-β-thiosemicarbazones | C-5 | Antioxidant | Showed antioxidant activity. chemspider.com |
Investigation of Synergistic or Antagonistic Effects of Combined 7-Methyl and 4-Methoxy Substitution on Biological Efficacy
There is a notable absence of specific research in the reviewed scientific literature focusing on the combined effects of 7-methyl and 4-methoxy substitution on the isatin scaffold. Therefore, a direct analysis of synergistic or antagonistic effects for "7-Methyl-4-methoxy isatin" cannot be provided based on the available data.
However, based on the individual effects of methyl and methoxy substitutions at different positions, it is plausible to hypothesize about their combined influence. Both methyl and methoxy groups are electron-donating, and their presence on the aromatic ring would increase its electron density. This enhanced electron-rich character could potentially lead to stronger interactions with certain biological targets, possibly resulting in a synergistic enhancement of biological activity. researchgate.net
Conversely, the steric hindrance introduced by both a methyl group at C-7 and a methoxy group at C-4 could lead to an antagonistic effect. The combined bulk of these two groups might prevent the molecule from fitting optimally into the binding site of a target protein, thereby reducing its biological efficacy. The ultimate effect, whether synergistic, additive, or antagonistic, would be highly dependent on the specific biological target and the topology of its binding site. nih.gov Without direct experimental evidence, any prediction of the combined effect remains speculative. Further experimental studies are required to elucidate the precise nature of the interaction between these two substituents on the biological activity of the isatin core.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Substituted Isatins
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for designing and discovering new therapeutic agents. These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isatin derivatives, which form a versatile scaffold with a wide range of pharmacological activities including anticancer properties, QSAR methodologies have been extensively applied to elucidate the structural requirements for enhanced potency and to predict the activity of novel analogues.
The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the isatin core with various substituents, such as methyl and methoxy groups, and correlating these changes with biological activity, researchers can develop predictive models. These models are typically expressed as a linear or non-linear equation:
Biological Activity = f (Molecular Descriptors)
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including steric, electronic, and hydrophobic properties. A multitude of descriptors can be calculated, broadly categorized as 1D, 2D, and 3D descriptors.
Several statistical methods are employed to derive the QSAR models. The most common include:
Multiple Linear Regression (MLR): This method aims to find a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). ut.ac.ircore.ac.uk
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the descriptor variables to a smaller set of orthogonal components that are then used to build the regression model.
Genetic Algorithm (GA): GA is an optimization technique used for variable selection. In QSAR, GA can be coupled with MLR or PLS (GA-MLR, GA-PLS) to select the most relevant descriptors from a large pool, thereby improving the predictive power of the model. acs.org
Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships between molecular descriptors and biological activity.
The validity and predictive ability of a QSAR model are assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the Fisher statistic (F-value). A robust and predictive QSAR model will have high values for these parameters.
In the context of substituted isatins, QSAR studies have revealed the importance of various descriptors in modulating their anticancer activity. These descriptors can be broadly classified as follows:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of specific functional groups. For instance, a study on N-alkyl substituted isatins identified "Bromines Count" as a significant descriptor. ut.ac.ir
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include connectivity indices like the Chi index (χ), which was found to be relevant in a QSAR model for N-alkyl substituted isatins. ut.ac.ir
Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule. Surface area descriptors, such as the solvent-accessible surface area (SASA) or hydrophilic surface area, have been shown to influence the activity of isatin derivatives. ut.ac.ir
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding receptor-ligand interactions.
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide detailed information about the electronic structure and reactivity of a molecule.
Illustrative QSAR Model for Anticancer Isatin Derivatives
While a specific QSAR model for this compound is not available in the reviewed literature, a general representation of a QSAR equation for a series of anticancer isatin derivatives might look as follows, based on a hypothetical MLR analysis:
pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR) + β₄(nN)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the anticancer activity.
logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.
MR is the Molar Refractivity, a steric descriptor.
nN is the count of nitrogen atoms, a constitutional descriptor.
β₀, β₁, β₂, β₃, and β₄ are the regression coefficients determined from the statistical analysis.
The sign and magnitude of the regression coefficients indicate the direction and importance of the contribution of each descriptor to the biological activity. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances the anticancer activity within the studied range.
Data Tables in QSAR Studies
QSAR studies heavily rely on data tables that present the structures of the compounds, their biological activities, and the calculated values of the descriptors used in the model. Below are examples of how such data would be tabulated.
Table 1: Hypothetical Dataset of Substituted Isatins and their Anticancer Activity
| Compound ID | R1 | R2 | R3 | pIC₅₀ |
| 1 | H | H | H | 5.2 |
| 2 | 5-CH₃ | H | H | 5.5 |
| 3 | 5-OCH₃ | H | H | 5.7 |
| 4 | 7-CH₃ | H | H | 5.6 |
| 5 | 4-OCH₃ | H | H | 5.8 |
| ... | ... | ... | ... | ... |
Table 2: Calculated Molecular Descriptors for the Hypothetical Isatin Series
| Compound ID | logP | LUMO (eV) | MR (cm³/mol) | nN |
| 1 | 1.5 | -2.1 | 45.2 | 1 |
| 2 | 2.0 | -2.0 | 50.1 | 1 |
| 3 | 1.8 | -1.9 | 51.5 | 1 |
| 4 | 2.0 | -2.0 | 50.1 | 1 |
| 5 | 1.8 | -1.9 | 51.5 | 1 |
| ... | ... | ... | ... | ... |
Table 3: Statistical Parameters of a Hypothetical QSAR Model
| Parameter | Value |
| R² (Coefficient of Determination) | 0.92 |
| q² (Cross-validated R²) | 0.85 |
| F-statistic | 45.7 |
| Standard Error | 0.15 |
| Number of Compounds (n) | 25 |
These tables are fundamental to building and validating a QSAR model. The ultimate goal of such studies is to create a statistically robust and predictive model that can be used to guide the synthesis of new, more potent isatin derivatives with desired biological activities, such as anticancer agents. The insights gained from the descriptors in the final QSAR equation help medicinal chemists to understand the key structural features that govern the activity of these compounds.
Computational Investigations and Molecular Modeling of 7 Methyl 4 Methoxy Isatin and Its Derivatives
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecules like isatin (B1672199) derivatives might interact with protein targets of therapeutic interest, such as enzymes and receptors. nih.govnih.gov Studies on various isatin derivatives have demonstrated their potential to bind to a range of biological targets, including kinases, aldehyde dehydrogenases, and monoamine oxidase B (MAO-B). nih.govresearchgate.net
Docking studies on isatin derivatives consistently reveal specific and crucial interactions between the isatin core and the amino acid residues within the active site of target proteins. The characteristic lactam and ketone carbonyl groups of the isatin ring are frequently involved in forming hydrogen bonds, which are critical for anchoring the ligand in the binding pocket.
For instance, in studies with cyclin-dependent kinase 2 (CDK2), isatin-hydrazone derivatives were observed to form hydrogen bonds with key residues like Leu83 and Asp86 in the ATP binding pocket. mdpi.com Similarly, docking of isatin analogs into the epidermal growth factor receptor (EGFR) tyrosine kinase domain showed hydrogen bond formation with residues such as Met769. researchgate.net Beyond hydrogen bonding, hydrophobic interactions with nonpolar amino acid residues and van der Waals forces also play a significant role in stabilizing the ligand-protein complex. researchgate.net The methyl and methoxy (B1213986) substituents on the 7-Methyl-4-methoxy isatin molecule would be expected to contribute to these hydrophobic and steric interactions, potentially enhancing binding affinity and selectivity for specific targets.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov Lower binding energy values suggest a more stable and favorable interaction. nih.gov Docking studies of various isatin derivatives against aldehyde dehydrogenase (ALDH) isoforms, for example, have yielded strong binding affinities, with docking scores reaching as low as -10.4 kcal/mol. nih.gov
These computational analyses also identify "interaction hotspots," which are specific residues in the protein's active site that contribute most significantly to the binding energy. For many kinases, a "hinge region" that connects the N- and C-lobes of the enzyme is a common hotspot for ATP-competitive inhibitors. Isatin derivatives often interact with this hinge region. Identifying these hotspots is crucial for structure-based drug design, as modifications to the ligand can be made to optimize interactions with these key residues, thereby improving potency and specificity.
Table 1: Predicted Binding Affinities of Representative Isatin Derivatives for Various Biological Targets
| Isatin Derivative | Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Isatin Monohydrazone | Breast Cancer Target | 1M17 | -5.70 |
| Isatin Monohydrazone | Breast Cancer Target | 3HY3 | -5.73 |
| Isatin-Nitrofuran Hybrid | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | - | -10.1 |
| Isatin-Nitrofuran Hybrid | Aldehyde Dehydrogenase 3A1 (ALDH3A1) | - | -10.4 |
| N1-pentyl-3-imino Isatin | Monoamine Oxidase B (MAO-B) | 2V5Z | -44.20 (MM-GBSA) |
| Artemisinin-Isatin Hybrid | Epidermal Growth Factor Receptor (EGFR) | - | -72.31 (MM/PBSA, kJ/mol) |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. iosrjournals.org These methods are used to calculate fundamental properties such as molecular orbital energies, charge distribution, and bond characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. materialsciencejournal.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. materialsciencejournal.orgnih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. edu.krdsemanticscholar.org For isatin and its derivatives, DFT calculations have been used to determine these energy values. The introduction of substituents like methyl and methoxy groups onto the isatin ring alters the electron density distribution, which in turn modifies the HOMO and LUMO energy levels and the resulting energy gap. This allows for the fine-tuning of the molecule's electronic properties and reactivity.
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for a Representative Isatin Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (related heterocyclic system) | -7.06 | -2.52 | 4.54 |
Note: Data is for a related complex heterocyclic system to illustrate typical values. Specific values for this compound would require dedicated calculation. materialsciencejournal.org
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the electron density of a molecule in terms of localized bonds and lone pairs. wikipedia.orgwisc.edu This analysis provides a quantitative picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). wisc.edu
For molecules containing the isatin scaffold, NBO analysis reveals significant hyperconjugative interactions. nih.gov These often involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent anti-bonding (π) orbitals of the aromatic ring and carbonyl groups (n→π transitions). nih.gov These interactions contribute significantly to the stability of the molecule and influence its geometry and electronic properties. researchgate.net The analysis can quantify the stabilization energy (E(2)) associated with each donor-acceptor interaction, with higher E(2) values indicating a stronger interaction. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Dynamic Target Binding
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. pku.edu.cn MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the dynamic behavior of the ligand within the active site. mdpi.com
In studies of isatin derivatives, MD simulations are performed on the docked ligand-protein complex, placing it in a simulated aqueous environment to mimic physiological conditions. nih.govresearchgate.net The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the simulation period. nih.govmdpi.com A stable RMSD value over time suggests that the ligand remains securely bound in its initial docked conformation and that the complex is stable. nih.gov These simulations can confirm the persistence of key interactions (like hydrogen bonds) identified in docking and provide a more realistic and accurate assessment of the binding mode and affinity. researchgate.net
In Vitro Biological Evaluation of 7 Methyl 4 Methoxy Isatin and Its Derivatives
Assays for Enzyme Inhibition Potency
The ability of 7-Methyl-4-methoxy isatin (B1672199) derivatives to modulate the activity of various enzymes is a key area of investigation. These assays provide crucial insights into the mechanisms of action and potential therapeutic applications of these compounds.
Monoamine Oxidase (MAO-A/B) Inhibition Studies
Isatin itself is a known reversible inhibitor of monoamine oxidase (MAO) enzymes, with reported IC50 values of 12.3 µM for MAO-A and 4.86 µM for MAO-B. nih.gov Studies on various isatin analogues have demonstrated that substitutions on the isatin ring can significantly influence inhibitory potency and selectivity. For instance, a study evaluating a series of 14 isatin analogues revealed that several compounds exhibited potent MAO inhibition, with five showing IC50 values below 1 µM. nih.gov Notably, 4-Chloroisatin was the most potent MAO-A inhibitor (IC50 = 0.812 µM), while 5-bromoisatin (B120047) was the most potent MAO-B inhibitor (IC50 = 0.125 µM). nih.gov These findings highlight that halogen substitutions at the C4 and C5 positions are particularly beneficial for MAO-A and MAO-B inhibition, respectively. nih.gov
MAO-A and MAO-B Inhibition by Isatin Derivatives
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|
| Isatin | MAO-A | 12.3 | - | nih.gov |
| Isatin | MAO-B | 4.86 | - | nih.gov |
| 4-Chloroisatin | MAO-A | 0.812 | 0.311 | nih.gov |
| 5-Bromoisatin | MAO-B | 0.125 | 0.033 | nih.gov |
Kinase Inhibition Assays (e.g., VEGFR-2, EGFR, Tubulin)
Kinases are critical targets in cancer therapy, and isatin derivatives have shown significant potential as kinase inhibitors.
VEGFR-2 and EGFR Inhibition: Certain isatin derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. One study reported isatin derivatives with strong VEGFR-2 inhibition, exhibiting IC50 values of 69.11 nM and 85.89 nM. nih.gov Other research identified 4-arylthiazole-bearing indolin-2-one derivatives with good VEGFR-2 inhibitory activity, with IC50 values of 0.728 µM and 0.503 µM. researchgate.net Furthermore, novel hydrazone-isatin derivatives have been evaluated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov A specific derivative demonstrated EGFR inhibition and was found to induce apoptosis in a manner comparable to the known EGFR inhibitor, erlotinib. nih.gov One dual inhibitor of EGFR and PARP-1 showed an IC50 of 62.4 nM against EGFR. researchgate.net
Tubulin Inhibition: Tubulin polymerization is another crucial target for anticancer agents. A series of molecular hybrids of isatin and curcumin, tethered by a triazole ring, were evaluated for their tubulin inhibition activity. One compound was found to significantly inhibit tubulin polymerization with an IC50 value of 1.2 µM against the HCT-116 cell line. researchgate.net Another study on bis-isatin hybrids suggested their anticancer potential is mediated through the inhibition of tubulin. nih.gov Additionally, 5,7-dibromoisatin analogues have been identified as dual inhibitors of tubulin polymerization and the Akt pathway. researchgate.net
Kinase Inhibition by Isatin Derivatives
| Compound Type | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Isatin Derivative 13 | VEGFR-2 | 69.11 nM | nih.gov |
| Isatin Derivative 14 | VEGFR-2 | 85.89 nM | nih.gov |
| 4-Arylthiazole-isatin 7d | VEGFR-2 | 0.503 µM | researchgate.net |
| Hydrazone-isatin VIIIb | EGFR | Comparable to Erlotinib | nih.gov |
| Indolyltriazole 13b | EGFR | 62.4 nM | researchgate.net |
| Isatin-curcumin hybrid | Tubulin Polymerization | 1.2 µM | researchgate.net |
Caspase-3 and Caspase-7 Inhibition
Caspases are a family of proteases that play essential roles in programmed cell death (apoptosis). The executioner caspases, specifically caspase-3 and caspase-7, are key targets for modulating apoptotic pathways. Isatin sulfonamides have been identified as a significant class of non-peptidic inhibitors of these enzymes.
Research has shown that 5-pyrrolidinyl sulfonyl isatins are effective in vitro inhibitors of caspase-3 and -7. whiterose.ac.uk The introduction of hydrophilic groups, such as a triazole ring, to the isatin structure has been shown to dramatically increase inhibitory potency. For example, certain triazole-containing isatin analogs exhibit high potency for inhibiting both caspase-3 and caspase-7, with IC50 values in the low nanomolar range (e.g., 4.5 nM for caspase-3 and 3.8 nM for caspase-7 for compound 40). google.com Another study identified an isatin-sulphonamide derivative (compound 20d) with an IC50 value of 2.33 µM against caspase-3. whiterose.ac.uk These studies indicate that the isatin scaffold is a promising starting point for the development of potent and selective caspase-3/7 inhibitors. whiterose.ac.ukgoogle.com
Caspase Inhibition by Isatin Derivatives
| Compound Type / ID | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Triazole-isatin analog 38 | Caspase-3 | 5.6 nM | google.com |
| Triazole-isatin analog 38 | Caspase-7 | 6.1 nM | google.com |
| Triazole-isatin analog 40 | Caspase-3 | 4.5 nM | google.com |
| Triazole-isatin analog 40 | Caspase-7 | 3.8 nM | google.com |
| Isatin-sulphonamide 20d | Caspase-3 | 2.33 µM | whiterose.ac.uk |
Other Relevant Enzyme Targets (e.g., Human Transglutaminase 2, Acetylcholinesterase, SARS-CoV-2 Main Protease)
The versatility of the isatin scaffold allows for its application against a diverse range of other enzymatic targets.
Human Transglutaminase 2 (TG2): TG2 is a multifunctional enzyme implicated in various diseases, and its inhibition is a therapeutic strategy. Acylidene oxindoles, which are derived from isatins, have been reported as reversible inhibitors of human TG2. whiterose.ac.uk The cyclic α-keto amide of the isatin structure is thought to mimic the γ-carboxamide moiety of TG2 substrates, making it a promising candidate for TG2 inhibition. whiterose.ac.uk
Acetylcholinesterase (AChE): Isatin derivatives have been investigated as inhibitors of AChE, an enzyme critical in the pathology of Alzheimer's disease. A series of isatin-linked dihydrothiazole-2-thiols were designed as AChE inhibitors, with the most potent compounds showing IC50 values of 18.2 µM and 27.5 µM. nih.gov Other studies have explored isatin derivatives as reactivators for AChE inhibited by organophosphorus compounds. nih.gov
SARS-CoV-2 Main Protease (Mpro or 3CLpro): The main protease of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. In silico studies have identified isatin derivatives as potential inhibitors of Mpro. nih.govresearchgate.net Molecular docking analyses of isatin-oxadiazole derivatives showed high binding affinity to the protease. researchgate.netresearchgate.net Furthermore, in vitro tests of N-substituted isatin derivatives demonstrated potent and selective inhibition against the closely related SARS-CoV 3CL protease, with IC50 values ranging from 0.95 to 17.50 µM. ku.edu
Cell-Based Antiproliferative and Cytotoxicity Studies (in vitro cellular models)
Screening Against Diverse Cancer Cell Lines
Isatin derivatives have been extensively screened against panels of human cancer cell lines, revealing a broad spectrum of antiproliferative activity. The cytotoxic efficacy often depends on the specific substitutions on the isatin core and the cancer cell type.
For example, a series of multi-substituted isatin derivatives were tested against human leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells. researchgate.net Compound 4l from this series, a tri-substituted halogenated isatin, showed potent activity with IC50 values of 1.75 µM (K562), 3.20 µM (HepG2), and 4.17 µM (HT-29). researchgate.net Another study on new quinoline (B57606) and isatin derivatives found that isatin-based compounds were highly active against the colon cancer cell line Caco-2, with IC50 values of 5.7 µM and 9.3 µM. nih.govresearchgate.net Similarly, isatin-hydrazone derivatives have shown excellent activity against the MCF7 human breast adenocarcinoma cell line, with one compound exhibiting an IC50 of 1.51 µM. These results, summarized in the table below, underscore the potential of isatin derivatives as lead compounds in the development of new anticancer therapeutics. nih.govresearchgate.netresearchgate.net
Antiproliferative Activity of Isatin Derivatives Against Various Cancer Cell Lines
| Compound Type / ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 4l (tri-substituted) | K562 | Human Leukemia | 1.75 | researchgate.net |
| Compound 4l (tri-substituted) | HepG2 | Hepatocellular Carcinoma | 3.20 | researchgate.net |
| Compound 4l (tri-substituted) | HT-29 | Colon Carcinoma | 4.17 | researchgate.net |
| Compound 14 (Isatin derivative) | Caco-2 | Colon Cancer | 5.7 | researchgate.net |
| Compound 13 (Isatin derivative) | Caco-2 | Colon Cancer | 9.3 | researchgate.net |
| Compound 4j (Isatin-hydrazone) | MCF7 | Breast Adenocarcinoma | 1.51 | |
| Compound 4k (Isatin-hydrazone) | MCF7 | Breast Adenocarcinoma | 3.56 | |
| Compound 4e (Isatin-hydrazone) | MCF7 | Breast Adenocarcinoma | 5.46 | |
| Compound 4e (Isatin-hydrazone) | A2780 | Ovary Adenocarcinoma | 18.96 | |
| Bis-(indoline-2,3-dione) 29 | MCF-7 | Breast Cancer | 0.0028 |
Investigation of Apoptosis Induction in Cellular Models
The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Isatin and its derivatives have been identified as a class of compounds capable of initiating this process in cancer cells that are resistant to apoptosis. nih.gov While direct studies on 7-Methyl-4-methoxy isatin are not extensively detailed in the reviewed literature, research on analogous isatin derivatives provides significant insight into their pro-apoptotic mechanisms.
For instance, a 5-(2-carboxyethenyl)isatin derivative, known as compound 5-61, has been shown to be a potent inducer of apoptosis in liver hepatocellular carcinoma (HepG2) cells. researchgate.netrsc.org Similarly, other complex derivatives have demonstrated the ability to trigger apoptosis. nih.gov The mechanisms often involve the activation of key executioner proteins in the apoptotic cascade. Studies on benzofuran (B130515) derivatives, which share some structural similarities, revealed that apoptosis induction is linked to a significant increase in the activity of caspase-3 and caspase-7. mdpi.com Furthermore, treatment with certain methoxy (B1213986) stilbenes, another class of related compounds, has been shown to alter the balance of pro- and anti-apoptotic proteins, specifically by increasing the ratio of Bax to Bcl-xl, which points to the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov
These findings collectively suggest that the isatin scaffold, particularly when modified with functional groups like methoxy and methyl moieties, is a promising backbone for the development of agents that can trigger programmed cell death in malignant cells.
Table 1: Pro-apoptotic Activity of Isatin Derivatives and Related Compounds This table is based on data from related compounds, as specific data for this compound was not available in the provided search results.
| Compound/Derivative | Cell Line | Key Findings |
|---|---|---|
| 5-(2-carboxyethenyl)isatin (5-61) | HepG2 | Potent induction of apoptosis. researchgate.netrsc.org |
| Chalcone Hybrid (7m) | MCF-7 | Induces apoptosis. nih.gov |
| Methyl benzofuran derivative (7) | HepG2, A549 | Significantly increased caspase 3/7 activity by 73% and 85%, respectively. mdpi.com |
| 3,4,4'-trimethoxy-trans-stilbene | HL-60, THP-1 | Increased Bax/Bcl-xl ratio, suggesting mitochondrial pathway involvement. nih.gov |
Cell Cycle Modulation in Cellular Models
Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key strategy for inhibiting tumor growth. Isatin derivatives have been shown to modulate the cell cycle, often leading to arrest at specific phases, thereby preventing cell proliferation.
A notable isatin derivative, compound 5-61, was found to cause a powerful G2/M phase arrest in HepG2 cancer cells. researchgate.netrsc.org This phase of the cell cycle is a critical checkpoint before mitosis, and arrest at this stage prevents the cell from dividing. This effect is not unique to isatin derivatives; other compounds with similar structural features exhibit comparable activities. For example, certain synthetic methoxy stilbenes and a benzofuran derivative also induce cell cycle arrest at the G2/M phase. mdpi.comnih.gov Another related compound, raphasatin, also caused cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com In some cases, the arrest can occur at multiple phases; one benzofuran derivative caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com
The ability of these compounds to halt cell division underscores their potential as antiproliferative agents. The consistent finding of G2/M arrest across various derivatives suggests a common mechanism of action that may be inherent to the core chemical structure, which could be shared by this compound.
Table 2: Cell Cycle Modulation by Isatin Derivatives and Related Compounds This table is based on data from related compounds, as specific data for this compound was not available in the provided search results.
| Compound/Derivative | Cell Line | Effect on Cell Cycle |
|---|---|---|
| 5-(2-carboxyethenyl)isatin (5-61) | HepG2 | Induces G2/M phase arrest. researchgate.netrsc.org |
| Methyl benzofuran derivative (7) | HepG2 | Induces G2/M phase arrest. mdpi.com |
| Methyl benzofuran derivative (8) | A549 | Causes cell cycle arrest at S and G2/M phases. mdpi.com |
| Raphasatin | MCF-7 | Arrested the cell cycle at the G2 + M phase. mdpi.com |
| 3,4,4'-trimethoxy-trans-stilbene | HL-60, THP-1 | Related to cell cycle arrest at the G2/M phase. nih.gov |
Inhibition of Cellular Migration and Angiogenesis in vitro
The processes of cellular migration and angiogenesis (the formation of new blood vessels) are critical for tumor growth and metastasis. researchgate.net The inhibition of these processes is a valuable therapeutic strategy. Research has demonstrated that isatin derivatives can effectively interfere with both cell migration and angiogenesis in vitro.
The isatin derivative 5-61 has been shown to inhibit the migration of HepG2 cells. researchgate.netrsc.org In addition to its effects on cancer cells, this compound also clearly diminished the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis. researchgate.netrsc.org The anti-angiogenic effects were further confirmed in vivo using chick chorioallantoic membrane assays. researchgate.netrsc.org The mechanism underlying these effects appears to be mediated by the inhibition of Vascular Endothelial Growth Factor (VEGF) and its downstream signaling pathways, including PI3K/Akt/mTOR and mitogen-activated protein kinase (ERK) pathways. researchgate.netrsc.org
Similarly, another complex hybrid compound, 7m, was found to inhibit HUVEC tube formation, migration, and invasion in vitro. nih.gov Its anti-angiogenic activity was also demonstrated in an in vivo zebrafish embryo model. nih.gov These findings indicate that the isatin scaffold can be leveraged to create potent inhibitors of key processes involved in tumor progression and metastasis.
Antimicrobial Activity Evaluation (in vitro)
Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new treatments for infectious diseases caused by bacteria, fungi, and mycobacteria. researchgate.net
Antibacterial Spectrum and Efficacy
Derivatives of isatin have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The core isatin molecule itself has been evaluated against Campylobacter jejuni and Campylobacter coli, exhibiting minimal inhibitory concentrations (MICs) ranging from <1.0 to 16.0 µg/mL. mdpi.com
Structure-activity relationship studies have revealed that specific substitutions on the isatin ring can significantly enhance antibacterial potency. For example, a series of isatin-thiazole derivatives were tested against E. coli and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, compound 7f, which features a 4-methoxy substitution, was the most potent against MRSA, with an MIC of 1 µg/mL, a value eight times better than the reference drug chloramphenicol. nih.gov This highlights the potential importance of the methoxy group in enhancing activity against drug-resistant Gram-positive pathogens. Other derivatives have also shown promising activity against various bacterial strains, including S. aureus, Bacillus subtilis, E. faecalis, P. aeruginosa, and K. pneumonia. sci-hub.red
Table 3: Antibacterial Activity of Isatin Derivatives This table includes data from various isatin derivatives to illustrate the potential antibacterial profile.
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) |
|---|---|---|
| Isatin | Campylobacter jejuni, C. coli | <1.0 - 16.0 µg/mL |
| Isatin-Thiazole (7b, 7d, 14b) | E. coli (ATCC 25922) | 4 µg/mL |
| Isatin-Thiazole (7f, 4-methoxy) | MRSA (ATCC 43300) | 1 µg/mL |
| Isatin-Thiazole (11a, 11d) | MRSA (ATCC 43300) | 8 µg/mL |
| Chloramphenicol (Reference) | E. coli (ATCC 25922) | 32 µg/mL |
| Chloramphenicol (Reference) | MRSA (ATCC 43300) | 8 µg/mL |
Antifungal Spectrum and Efficacy
The antifungal potential of isatin derivatives has been explored against a range of human and plant pathogens. researchgate.netfsu.edu Studies have demonstrated activity against fungal species such as Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glabrata. nih.gov Certain derivatives have shown significant efficacy, achieving 90% inhibition against specific fungi like M. canis and A. flavus. nih.gov
In a study of isatin-thiazole derivatives, compounds 7h and 11f, which both contain a 3-methyl-4-fluorophenyl moiety, displayed notable antifungal activity against Candida albicans. nih.gov Their MIC was determined to be 128 µg/mL, which was identical to that of the standard antifungal agent nystatin. nih.gov More recent in silico computational studies have also identified isatin derivatives as potential inhibitors of the sterol 14-alpha demethylase enzyme in black fungus, suggesting a possible mechanism of action and a path for developing new antifungal agents. nih.govresearchgate.net
Table 4: Antifungal Activity of Isatin Derivatives This table includes data from various isatin derivatives to illustrate the potential antifungal profile.
| Compound/Derivative | Fungal Strain(s) | Activity (MIC) |
|---|---|---|
| Isatin-Thiazole (7h, 11f) | Candida albicans (ATCC 10231) | 128 µg/mL |
| Nystatin (Reference) | Candida albicans (ATCC 10231) | 128 µg/mL |
| Isatin Derivative (3a) | Microsporum canis | 90% inhibition |
| Isatin Derivative (4b) | Aspergillus flavus | 90% inhibition |
Antitubercular Activity
Tuberculosis remains a major global health threat, and the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) necessitates the development of new therapeutic agents. researchgate.netresearchgate.net The isatin scaffold has been identified as a valuable template for designing novel anti-tubercular compounds. researchgate.netignited.in
Research has indicated that the presence of a methoxy substituent on the isatin derivative can lead to better inhibition of MTB growth, with some compounds showing 50% inhibition at concentrations below 30 µM. ignited.in More complex isatin-tethered quinoline derivatives have demonstrated potent activity against drug-susceptible, MDR, and XDR strains of M. tuberculosis. mdpi.com For example, compound Q8b was highly active, with MIC values of 0.06 µg/mL against the susceptible strain, 0.24 µg/mL against the MDR strain, and 1.95 µg/mL against the XDR strain. mdpi.com Another derivative, Q8h, also showed potent activity, with an MIC of 0.12 µg/mL against the susceptible strain. mdpi.com These findings underscore the significant potential of isatin-based molecules in the development of new drugs to combat tuberculosis.
Table 5: Antitubercular Activity of Isatin-Tethered Quinolines This table highlights the potent activity of specific isatin derivatives against various strains of M. tuberculosis.
| Compound | M. tuberculosis H37Rv (Susceptible) MIC (µg/mL) | MDR M. tuberculosis MIC (µg/mL) | XDR M. tuberculosis MIC (µg/mL) |
|---|---|---|---|
| Q8b | 0.06 | 0.24 | 1.95 |
| Q8h | 0.12 | 0.98 | 3.9 |
| Isoniazid (Reference) | 0.12 | - | - |
Other In Vitro Pharmacological Activities (e.g., Antioxidant Potential, Anti-inflammatory Effects in cellular models)
The therapeutic potential of isatin (1H-indole-2,3-dione) and its analogs has been extensively explored, revealing a wide spectrum of pharmacological activities. The chemical versatility of the isatin scaffold allows for structural modifications that can significantly enhance its biological efficacy. Among these, derivatives of this compound are of particular interest due to the influence of methyl and methoxy substitutions on their bioactivity.
Antioxidant Potential:
The antioxidant capacity of isatin derivatives is a well-documented attribute, often linked to their ability to scavenge free radicals. The presence of electron-donating groups, such as a methoxy group, can be pivotal in enhancing this activity. For instance, studies on isatin-gallate hybrids revealed that a derivative with a methoxy group at the 5-position of the isatin ring demonstrated the highest DPPH radical scavenging activity compared to unsubstituted or halogenated analogs. Similarly, a study on bis(hydrazone-isatins) found that a compound featuring an electron-donating methoxy group on the benzene (B151609) ring exhibited superior radical scavenging ability.
Research on N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives also highlighted their potential as antioxidants. The inherent antioxidant properties of the isatin core are thought to be related to the lactam ring's N-H and C=O moieties, which can participate in free radical scavenging.
| Isatin Derivative Class | Key Structural Feature | Observed Antioxidant Effect | Assay | Reference |
|---|---|---|---|---|
| Isatin-gallate hybrids | Methoxy group at position 5 | Highest activity among tested hybrids | DPPH radical scavenging | |
| bis(Hydrazone-isatins) | Electron-donating methoxy group | Higher radical scavenging ability | Not specified | |
| 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one | Dimethoxyphenyl substitution | Good chemical antioxidant activity | Briggs-Rauscher and TEAC assays | |
| Isatin-based N-Mannich bases | Electron-withdrawing groups and morpholine (B109124) substituent | Significant antioxidant activity | DPPH assay |
Anti-inflammatory Effects in Cellular Models:
Isatin derivatives have demonstrated significant anti-inflammatory properties in various in vitro cellular models. These effects are often attributed to the modulation of key inflammatory pathways and the production of pro-inflammatory mediators. For example, certain tricyclic isatin oxime derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB/activating protein 1 (NF-κB/AP-1) transcriptional activity in human monocytic cells. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-1α, IL-1β, tumor necrosis factor (TNF), and monocyte chemoattractant protein-1 (MCP-1).
The substitution pattern on the isatin ring plays a crucial role in determining the anti-inflammatory potency. Studies have shown that the introduction of a methoxy group to a phenylhydrazone moiety attached to the isatin core can increase anti-inflammatory action. In studies on activated microglia, a cellular model for neuroinflammation, N1-alkylated and chlorinated isatin derivatives effectively reduced the release of nitric oxide and pro-inflammatory cytokines IL-6 and TNF-α.
| Isatin Derivative Class | Cellular Model | Key Finding | Reference |
|---|---|---|---|
| Tricyclic isatin oximes | Human THP-1Blue and MonoMac-6 monocytic cells | Inhibited LPS-induced NF-κB/AP-1 activity and production of IL-6, IL-1α, IL-1β, MCP-1, and TNF. | |
| Isatin-1,2,3-triazole conjugates | LPS-induced human monocytic THP-1 cells | Markedly attenuated the levels of TNF-α, IL-6, and MCP-1. | |
| N1-alkylated and chlorinated isatins | LPS-activated BV2 microglia | Significantly reduced nitric oxide, IL-6, and TNF-α release. | |
| Isatin-phenylhydrazone derivative | Human endothelial cells | Addition of a methoxy group increased anti-inflammatory activity. |
Mechanistic Investigations of Observed Biological Effects (in vitro biochemical and cellular assays)
The pharmacological activities of isatin derivatives stem from their interaction with various biological targets and pathways. In vitro biochemical and cellular assays have been instrumental in elucidating these mechanisms.
Mechanisms of Anti-inflammatory Action:
A primary mechanism underlying the anti-inflammatory effects of many isatin derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins—major mediators of inflammation. This selective inhibition is a sought-after characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Beyond COX inhibition, isatin derivatives modulate other critical inflammatory pathways. As mentioned, the inhibition of the NF-κB signaling pathway is a significant mechanism. This transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. By preventing the activation of NF-κB, certain isatin derivatives can effectively suppress the inflammatory cascade at its source.
Furthermore, some isatin derivatives have been identified as potent kinase inhibitors. Specific tricyclic isatin oximes exhibit high binding affinity for several kinases involved in inflammatory signaling, such as DYRK1A, DYRK1B, and PIM1. The inhibition of these kinases can interfere with cell signaling pathways that lead to the production of inflammatory mediators, providing another avenue for their anti-inflammatory effects.
Mechanisms of Antioxidant Action:
The antioxidant activity of isatin and its derivatives is primarily attributed to their ability to act as free-radical scavengers. The core structure, particularly the lactam ring, can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. The introduction of electron-donating substituents, such as methoxy groups, can enhance this hydrogen-donating ability, leading to more potent antioxidant effects. This has been demonstrated in various biochemical assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP) assays.
Conclusion and Future Research Directions
Summary of Key Findings Regarding 7-Methyl-4-methoxy Isatin (B1672199) and its Derivatives
There are no key findings to summarize as no specific research on 7-Methyl-4-methoxy isatin or its unique derivatives has been published in the accessible scientific literature.
Identification of Current Research Gaps and Challenges
The primary research gap is the complete absence of studies on this compound. The challenges would first involve the development of an efficient and scalable synthesis method for this specific compound. Subsequent challenges would include a comprehensive screening for its biological activities and the identification of its mechanism of action.
Prospective Applications in Chemical Biology, Target Identification, and Lead Compound Development
Without any biological data, any discussion of prospective applications for this compound would be entirely hypothetical. While isatin derivatives, in general, have shown promise in these areas, the specific potential of the 7-methyl-4-methoxy substitution pattern is unknown.
Directions for Further Academic Inquiry and Methodological Advancements in Isatin Research
Future research should begin with the fundamental synthesis and characterization of this compound. Following this, a broad biological screening against various cell lines and enzyme targets would be necessary to identify any potential therapeutic value. Methodological advancements in the synthesis of polysubstituted isatins could facilitate the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Q & A
Q. What are the recommended methods for synthesizing 7-methyl-4-methoxy isatin derivatives, and how can their purity be validated?
Synthesis typically involves condensation reactions between substituted isatin cores and aldehydes or amines under controlled conditions. For example, Schiff base derivatives can be prepared by reacting 5-substituted isatins with thiocarbohydrazide in ethanol under reflux, followed by recrystallization . Purity validation requires a combination of spectroscopic techniques:
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Based on safety data sheets (SDS):
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS07 classification) .
- Ventilation: Use fume hoods to minimize inhalation risks (H335 hazard) .
- First aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound analogs?
- Detailed experimental logs: Document reaction parameters (temperature, solvent ratios, catalyst amounts).
- Standardized characterization: Use high-resolution NMR (≥400 MHz) and reference spectral databases for cross-validation.
- Supplementary data: Include raw spectral files and crystallography data (if applicable) in supporting information .
Advanced Research Questions
Q. How do substituent variations at the N1, C3, or C5 positions of this compound influence its biological activity?
- Antioxidant activity: Electron-donating groups (e.g., -OCH₃ at C5) enhance radical scavenging by stabilizing reactive intermediates. Thiocarbohydrazide-linked aldehydes further modulate redox potential .
- Antimicrobial efficacy: Bulky substituents at C3 can disrupt bacterial cell wall synthesis, particularly against Gram-positive strains .
- Computational validation: Density Functional Theory (DFT) calculations predict charge distribution and binding affinities to molecular targets like monoamine oxidase .
Q. What green chemistry approaches can optimize the synthesis of this compound derivatives?
- Aqueous media: Replace organic solvents (e.g., DMF) with water or ethanol-water mixtures to reduce toxicity. Microwave-assisted reactions improve yield and reduce time .
- Catalyst-free conditions: Utilize pH-dependent self-assembly for spirocyclic derivatives, minimizing metal catalyst waste .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?
- Methodological audit: Compare assay conditions (e.g., cell line viability, incubation time). For example, discrepancies in antiproliferative activity may arise from differences in MTT assay protocols .
- Statistical rigor: Apply multivariate analysis to isolate confounding variables (e.g., solvent residues in test compounds) .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound analogs?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with targets like indoleamine 2,3-dioxygenase (IDO1) .
- ADMET prediction: SwissADME or ProTox-II models assess bioavailability, toxicity, and metabolic stability based on lipophilicity (LogP) and polar surface area .
Methodological Best Practices
Q. What are the key considerations for designing dose-response studies involving this compound?
- Range selection: Start with 0.1–100 μM concentrations, adjusted based on preliminary cytotoxicity assays.
- Controls: Include positive controls (e.g., doxorubicin for anticancer assays) and vehicle controls (e.g., DMSO ≤0.1%) .
Q. How should researchers address spectral anomalies (e.g., unexpected NMR peaks) in novel derivatives?
Q. What strategies enhance the stability of this compound derivatives in long-term storage?
- Temperature control: Store lyophilized compounds at -20°C in amber vials to prevent photodegradation.
- Hygroscopicity management: Use desiccants in storage containers for moisture-sensitive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
